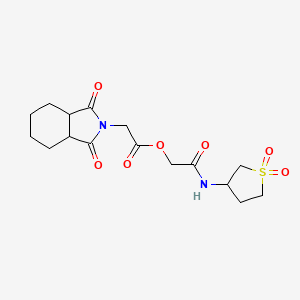

2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate

Description

2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate is a complex heterocyclic compound featuring two distinct structural motifs:

- Isoindole dione acetate: A bicyclic structure with two ketone groups and an ester linkage, likely influencing its reactivity and biological interactions.

Potential applications in drug development or biomedical research are inferred from its structural similarity to intermediates used in pharmaceutical synthesis (e.g., indole- and acetamide-containing compounds) .

Properties

Molecular Formula |

C16H22N2O7S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetate |

InChI |

InChI=1S/C16H22N2O7S/c19-13(17-10-5-6-26(23,24)9-10)8-25-14(20)7-18-15(21)11-3-1-2-4-12(11)16(18)22/h10-12H,1-9H2,(H,17,19) |

InChI Key |

OYPSNCXGYNJRAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)OCC(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate , hereafter referred to as Compound A , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

Compound A features a unique structure that combines a tetrahydrothiophene moiety with an isoindole derivative. The presence of the 1,1-dioxide functional group in the thiophene ring is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₅S |

| Molecular Weight | 319.38 g/mol |

| IUPAC Name | 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrahydrothiophene structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrothiophene were evaluated against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

A study reported that certain tetrahydrothiophene derivatives showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of S. aureus . This suggests that Compound A may also possess similar antimicrobial efficacy due to its structural components.

Anti-inflammatory Properties

The anti-inflammatory potential of Compound A has been explored in vitro using various cell lines. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In one study, a related derivative was shown to reduce inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages by up to 50% at a concentration of 10 µM . This positions Compound A as a candidate for further investigation in inflammatory disease models.

Anticancer Activity

The anticancer properties of Compound A were evaluated in several cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

In vitro assays demonstrated that Compound A reduced cell viability in HeLa and MCF7 cell lines with IC50 values ranging from 5 to 15 µM . These findings highlight its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy : In a controlled study, derivatives of tetrahydrothiophene were tested against multidrug-resistant bacterial strains. The results indicated a promising activity profile for compounds similar to Compound A.

- Tested Strains : Staphylococcus aureus, Escherichia coli

- MIC Values : Ranged from 8 to 32 µg/mL

-

Inflammation Reduction : In an experimental model using LPS-stimulated macrophages, a related compound demonstrated significant inhibition of inflammatory markers.

- Cytokines Measured : TNF-alpha, IL-6

- Reduction Percentage : Up to 50% at 10 µM concentration

-

Cancer Cell Viability : Compound A's effect on cancer cell lines was assessed through MTT assays.

- Cell Lines Tested : HeLa, MCF7

- IC50 Values : Between 5 and 15 µM

Scientific Research Applications

The compound 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate presents a unique structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings, patents, and synthesized studies.

Inhibition of Enzymatic Activity

Recent studies have indicated that compounds similar to 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate can act as inhibitors for specific enzymes. For instance, the compound has been noted for its potential as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor , which is significant in lipid metabolism and obesity-related disorders. Inhibition of DGAT2 can lead to decreased triglyceride synthesis, making it a target for anti-obesity therapies .

Anticancer Activity

The structural components of this compound suggest possible anticancer properties. Similar compounds have shown promise in targeting cancer cell proliferation pathways. The isoindole framework is often associated with various anticancer agents due to its ability to interact with DNA and inhibit tumor growth . Research is ongoing to evaluate its efficacy against specific cancer types.

Neuroprotective Effects

Given the presence of the tetrahydrothiophen moiety, compounds like this may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Preliminary studies suggest that derivatives may help mitigate neuronal damage by acting as antioxidants or by modulating neuroinflammatory responses.

Synthesis Pathways

The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions including:

- Formation of the tetrahydrothiophen ring.

- Introduction of the amino group via nucleophilic substitution.

- Coupling reactions to attach the isoindole derivative.

These synthetic routes are crucial for obtaining the compound in sufficient yields for biological testing.

Case Studies

Several case studies have investigated the biological activity of structurally related compounds:

- DGAT2 Inhibition : A study highlighted the effectiveness of similar compounds in reducing lipid accumulation in cellular models, suggesting potential therapeutic applications in metabolic disorders .

- Anticancer Screening : Another research effort evaluated a series of isoindole derivatives for their cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further exploration .

- Neuroprotection : Investigations into related thiophene-based compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating a pathway for developing neuroprotective drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The tetrahydrothiophene dioxide moiety in the target compound may improve aqueous solubility compared to benzothiazol sulfone derivatives (e.g., ’s compound) due to reduced aromaticity .

Synthetic Relevance: Compounds like diphenylglycolic acid () are simpler analogs used as benchmarks for stereochemical studies or solubility modeling, contrasting with the target molecule’s complexity . Base-mediated reactions (e.g., NaOH in methanol, as in ) are common for ester and amide formation in related structures .

Biological Considerations :

- While indole derivatives () are prevalent in drug discovery, the target compound’s unique combination of sulfone and dione groups may confer distinct pharmacokinetic profiles, such as enhanced metabolic stability or tissue penetration .

Limitations and Caveats

- For example, bioisosteric replacements (e.g., tetrahydrothiophene vs. benzothiazol) can lead to divergent pharmacological outcomes despite structural overlap .

- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., logP, solubility) and biological activity are absent in the provided evidence, necessitating further empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.